1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one
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Description
1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.11610963 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ activity.
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, microbial growth, cancer progression, and various enzymatic processes .
Pharmacokinetics
A study on a similar compound noted an increase in alk5 inhibitory activity, kinase selectivity, and oral bioavailability following certain structural modifications . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Given the pharmacological activities associated with similar compounds, the compound may have potential effects such as inhibition of cancer cell growth, reduction of inflammation and pain, inhibition of microbial growth, and modulation of various enzymatic processes .
Properties
IUPAC Name |
1-[4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-13(24)14-2-4-15(5-3-14)27(25,26)22-10-8-21(9-11-22)17-7-6-16-19-18-12-23(16)20-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRODFDSMMPDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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